molecular formula C24H18N4O4S2 B2657524 N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 687568-89-4

N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2657524
CAS No.: 687568-89-4
M. Wt: 490.55
InChI Key: OORGOURXMIZXLN-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and kinase research. Its core structure is based on a 4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidine scaffold, a privileged chemotype known for its ability to act as a potent kinase inhibitor by competing with ATP for binding in the kinase catalytic domain source . The molecule is strategically functionalized with a 4-nitrophenyl group at the 3-position and a naphthalene-acetamide moiety linked via a sulfanyl bridge, modifications intended to enhance target binding affinity and selectivity. This compound serves as a key intermediate or final target in the synthesis and biological evaluation of novel therapeutic agents, particularly for investigating signaling pathways in oncology source . Researchers utilize this molecule to study its mechanism of action against specific kinase targets, such as the Epidermal Growth Factor Receptor (EGFR) family or VEGFR2, where related thieno[3,2-d]pyrimidine derivatives have demonstrated potent inhibitory activity source . Its primary research value lies in its potential as a lead compound for developing new treatments for proliferative diseases, providing a versatile chemical framework for structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties.

Properties

IUPAC Name

N-naphthalen-1-yl-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4S2/c29-21(25-19-7-3-5-15-4-1-2-6-18(15)19)14-34-24-26-20-12-13-33-22(20)23(30)27(24)16-8-10-17(11-9-16)28(31)32/h1-11H,12-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORGOURXMIZXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring. Common reagents used in this step include sulfur-containing compounds and nitrogen sources under high-temperature conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.

    Attachment of the Naphthalene Ring: The naphthalene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, which can be achieved through an amidation reaction using appropriate amine and acyl chloride reagents.

Chemical Reactions Analysis

N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl and naphthalene rings, using reagents such as halogens or alkylating agents.

    Hydrolysis: Hydrolysis of the acetamide linkage can be achieved using acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

Structural Characteristics

The compound features a thienopyrimidine core , which is known for its diverse biological activities. The presence of a naphthalene ring and a nitrophenyl group enhances its chemical reactivity and interaction with biological targets. The molecular formula is C24H18N4O4S2C_{24}H_{18}N_{4}O_{4}S_{2} .

Pharmacological Applications

The compound exhibits a range of pharmacological activities, making it a valuable candidate for drug development:

Antimicrobial Activity

Studies have shown that thienopyrimidine derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Properties

Research indicates that this compound can induce apoptosis in cancer cells by interacting with specific molecular targets. It has been shown to inhibit certain enzymes critical for cancer cell proliferation .

Enzyme Inhibition

The compound can inhibit various enzymes by binding to their active sites, which is crucial for developing therapeutics targeting diseases related to enzyme dysfunction .

Case Studies

Several studies have documented the efficacy of thienopyrimidine derivatives similar to N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide:

StudyFindings
Study 1Demonstrated antibacterial activity against resistant strains of Staphylococcus aureus (MIC 1 µg/mL) .
Study 2Reported potent antifungal activity against drug-resistant Candida strains .
Study 3Investigated the anticancer effects in various cancer cell lines, showing significant apoptosis induction .

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Modulate Receptors: The compound can interact with specific receptors on cell surfaces, modulating their signaling pathways.

    Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating specific apoptotic pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Implications
Compound Name & Source Core Structure R1 (Pyrimidine Position 3) R2 (Acetamide N-Substituent) Key Properties/Effects
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Nitrophenyl Naphthalen-1-yl High polarity (nitro), strong electron withdrawal, potential for π-π stacking (naphthyl)
2-[[3-(2-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide Thieno[3,2-d]pyrimidin-4-one (tetrahydro) 2-Methoxyphenyl Naphthalen-1-yl Electron-donating methoxy group; reduced ring saturation may enhance solubility
N-(4-Nitrophenyl)-2-[(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Thieno[2,3-d]pyrimidin-4-one Phenyl 4-Nitrophenyl Thieno[2,3-d] positional isomer; ethyl group at position 6 increases steric bulk
N-(4-Butylphenyl)-2-({3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidin-4-one Methyl (position 3) 4-Butylphenyl Alkyl chain (butyl) enhances lipophilicity; methyl group reduces steric hindrance
N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamide Benzothieno-triazolo-pyrimidine N/A (fused triazole) Phenyl Triazole ring introduces hydrogen-bonding capacity; fused system reduces flexibility
Key Observations :
  • Methoxy or alkyl substituents (e.g., in ) may reduce reactivity but improve bioavailability.
  • Ring Saturation: Partial saturation in the thienopyrimidine core (e.g., tetrahydro in ) can increase solubility but reduce planarity, affecting intercalation with biomolecules.
  • Positional Isomerism: Thieno[3,2-d] vs. [2,3-d] isomers ( vs. target) alter ring electronics and steric accessibility.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Calculated logP* H-Bond Donors/Acceptors Solubility (Predicted)
Target Compound ~500 3.8 1 / 6 Low (nitro, naphthyl)
Compound (2-methoxyphenyl) ~450 4.2 1 / 5 Moderate
Compound (4-butylphenyl) 463.6 5.1 1 / 4 Low (alkyl chain)
Compound (thieno[2,3-d] isomer) ~450 3.5 1 / 6 Moderate

*Estimated using fragment-based methods.

  • Solubility : The nitro group in the target compound may reduce solubility compared to methoxy analogs.

Biological Activity

N-(naphthalen-1-yl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the thienopyrimidine class and features a naphthalene ring, a nitrophenyl group, and a thienopyrimidine core. Its IUPAC name is N-naphthalen-1-yl-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide. The presence of these functional groups contributes to its diverse biological activities.

Property Details
IUPAC Name N-naphthalen-1-yl-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Molecular Formula C24H18N4O4S
Molecular Weight 454.55 g/mol

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways crucial for cell survival.
  • Receptor Modulation : It interacts with cell surface receptors to modulate signaling pathways that can lead to altered cellular responses.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of apoptotic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance:

  • A study demonstrated that similar thienopyrimidine compounds exhibited significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Compounds with similar naphthalene and thienopyrimidine structures have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, indicating that modifications to the naphthalene moiety can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Thienopyrimidine derivatives have also been investigated for their anti-inflammatory properties:

  • Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammation .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent investigation focused on the synthesis and evaluation of various thienopyrimidine derivatives for their ability to inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), demonstrating promising results in inhibiting tumor growth in vitro .
  • Antimicrobial Evaluation :
    • Another study reported that specific derivatives exhibited potent activity against drug-resistant strains of Candida, suggesting that modifications to the thienopyrimidine scaffold could yield effective antifungal agents .

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